

An In-depth Guide to the Biophysical Characterization of Methyl- β -cyclodextrin

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Compound of Interest

Compound Name: Methyl- β -cyclodextrin

Cat. No.: B8023832

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl- β -cyclodextrin (M β CD) is a chemically modified cyclic oligosaccharide derived from β -cyclodextrin, which is composed of seven α -1,4-linked glucopyranose units. The methylation of the hydroxyl groups on the parent molecule significantly enhances its aqueous solubility and affinity for hydrophobic guest molecules compared to the native β -cyclodextrin. Structurally, M β CD retains the truncated cone or torus shape, featuring a hydrophilic exterior and a lipophilic inner cavity. This unique structure allows it to form water-soluble inclusion complexes with a wide variety of poorly soluble compounds.

In the fields of drug delivery and cell biology, M β CD is extensively utilized as a solubilizing excipient and a potent tool for manipulating cellular cholesterol levels.^{[1][2][3]} Its ability to selectively extract cholesterol from cellular membranes makes it an invaluable reagent for studying the structure and function of cholesterol-rich microdomains known as lipid rafts.^{[1][3]} The disruption of these rafts has profound effects on various cellular processes, including signal transduction, endocytosis, and membrane trafficking. This guide provides a comprehensive overview of the key biophysical properties of M β CD, detailed protocols for its characterization, and its mechanism of action on cellular signaling pathways.

Core Biophysical Properties

The biophysical characteristics of M β CD can vary between manufacturers and even between batches due to differences in the degree and pattern of methylation.^{[4][5]} It is crucial to characterize each batch for rigorous and reproducible research.

Summary of Quantitative Data

The following table summarizes key quantitative parameters for M β CD.

Parameter	Typical Value / Range	Method of Determination	Notes
Physical Properties			
Average Molecular Weight	~1300 - 1340 g/mol	Mass Spectrometry	Varies based on the average degree of substitution (DS) of methyl groups. The exact MW of β -cyclodextrin is 1134.6 g/mol . [4]
Degree of Substitution (DS)	Typically 1.7 - 1.9 methyl groups per glucose unit (Total DS: ~12-14)	NMR Spectroscopy	Commercial M β CD is a heterogeneous mixture of isomers.
Aqueous Solubility (25 °C)	> 500 g/L	Gravimetric Analysis	Significantly higher than the parent β -cyclodextrin (~18.5 g/L).
Hydrodynamic Radius (RH)	~1 nm	Dynamic Light Scattering (DLS)	Represents the effective radius of the molecule in solution. Can be influenced by solvent shell. [6]
Thermal Properties			
Thermal Decomposition	Onset ~250-300 °C	TGA / DSC	Decomposes in a major step, leaving a stable char residue in an inert atmosphere. [7] [8] The exact temperature depends on the specific DS and heating rate.

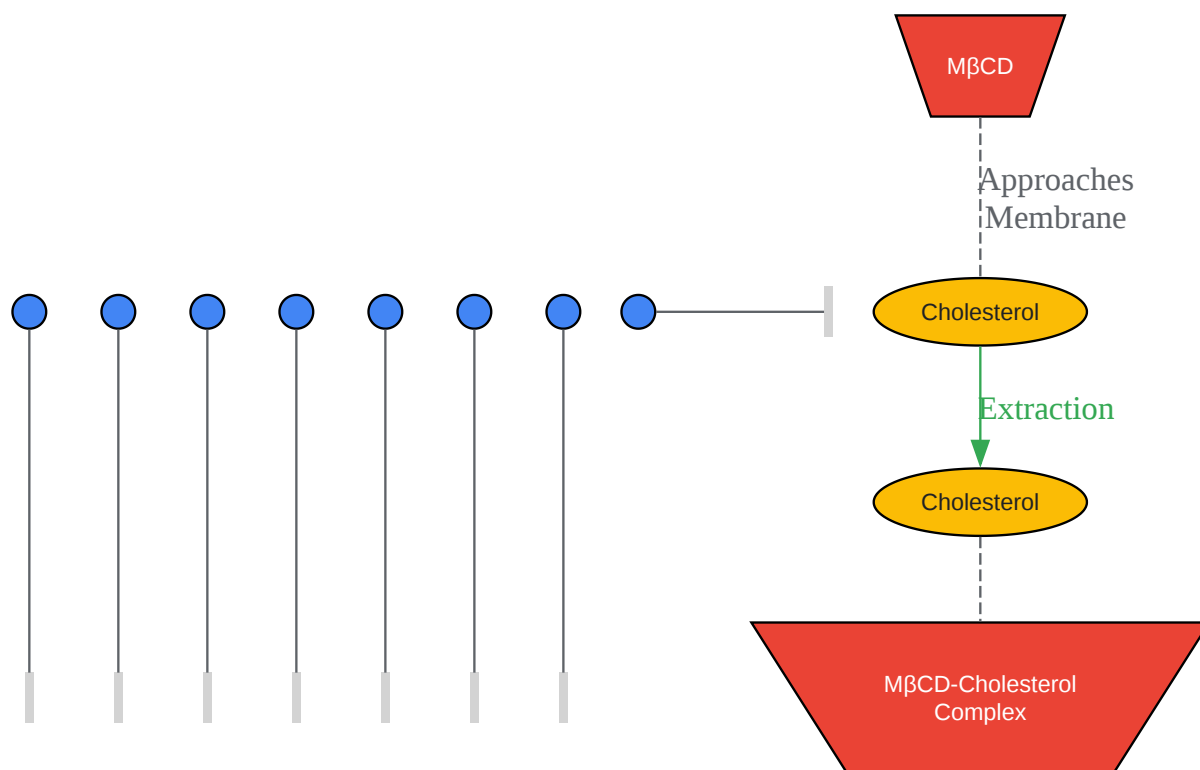
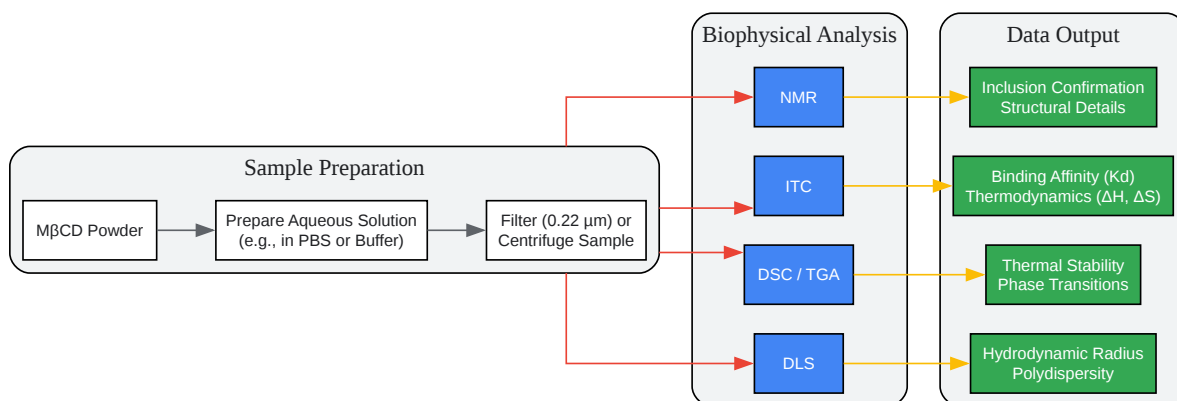
**Binding &
Thermodynamics**

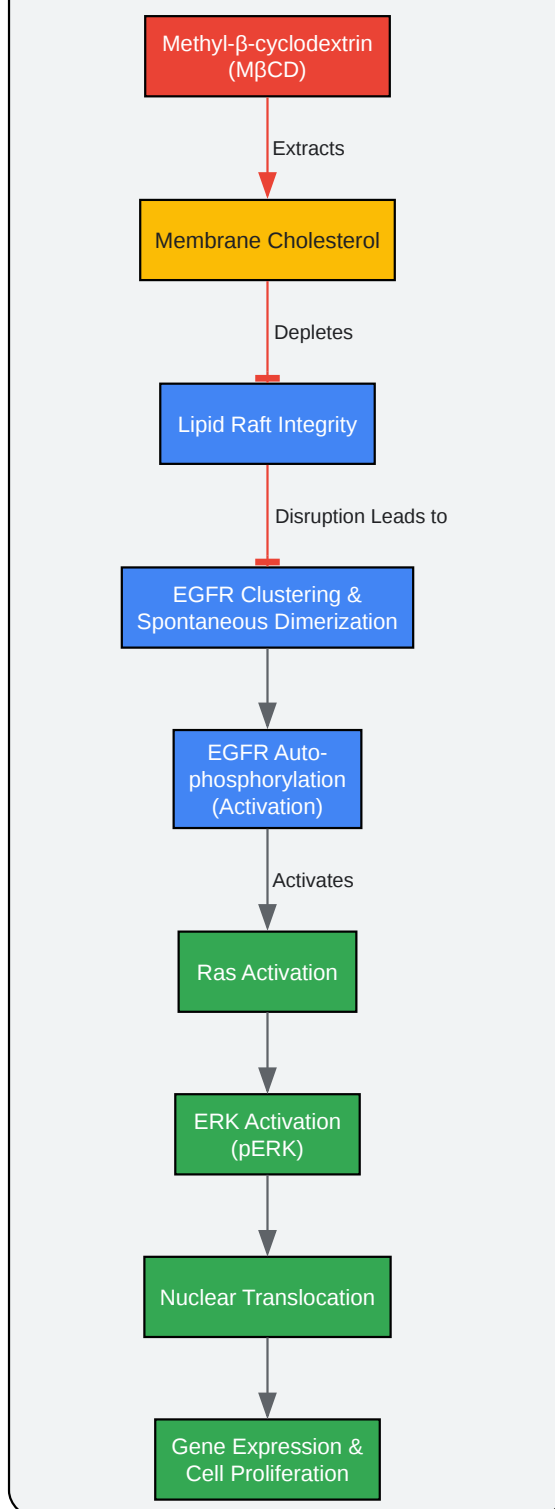
Binding Free Energy (ΔG)	-75.55 kJ/mol (for Cholesterol)	Molecular Dynamics (Calc.)	Indicates a spontaneous and energetically favorable binding of cholesterol into the M β CD cavity. [9]
Enthalpy of Reaction (ΔH)	46 kJ/mol (for 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC)	Isothermal Titration Calorimetry (ITC)	Represents the heat change upon binding of a single phospholipid molecule. [10] [11]
Stability Constant (K_s)	218.76 M ⁻¹ (for β -Caryophyllene)	Phase Solubility Studies	Represents the equilibrium between the free and complexed states. Value is highly dependent on the specific guest molecule. [12]

Experimental Protocols for Characterization

Workflow for M β CD Characterization

The following diagram illustrates a general workflow for the comprehensive biophysical characterization of M β CD.



Mechanism of M β CD on EGFR Signaling[Click to download full resolution via product page](#)

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